4-Methylbenzoyl cyanide
Overview
Description
Synthesis Analysis
- 4-Methylbenzoyl cyanide is synthesized from 2-Isocyanoacetophenone, which acts as an easily accessible starting material for the formation of various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives, 3,4-dihydroquinazoline derivatives, and quinazolin-4-ones. The synthesis involves reactions under various conditions and can be characterized by spectroscopic and X-ray analysis (Neue et al., 2013).
Molecular Structure Analysis
- The molecular structure of 4-Methylbenzoyl cyanide derivatives has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of methyl 4-hydroxybenzoate, a related compound, has been studied to understand intermolecular hydrogen bonding and chemical quantum parameters (Sharfalddin et al., 2020).
Chemical Reactions and Properties
- 4-Methylbenzoyl cyanide participates in various chemical reactions, leading to the formation of coordination polymers with interesting electrochemical and photocatalytic properties. For example, copper(I) cyanide coordination polymers synthesized using 4-Methylbenzoyl cyanide derivatives exhibit significant photocatalytic activities (Cui et al., 2016).
Physical Properties Analysis
- The physical properties of 4-Methylbenzoyl cyanide-related compounds, such as methyl 4-methylbenzoate, have been investigated, revealing insights into their crystal structure and intermolecular interactions. These studies provide information on the planarity of the molecule and the arrangement of molecular axes (Saeed et al., 2008).
Scientific Research Applications
Cyanide Sensing : Some studies have focused on the development of sensors for cyanide detection. For example, a study by Elsafy, Al-Easa, and Hijji (2018) synthesized compounds that act as sensitive and selective sensors for cyanide detection in aqueous media (Elsafy, Al-Easa, & Hijji, 2018).
Organic Synthesis : Research by Connors, Tran, and Durst (1996) utilized 2-methylbenzoyl cyanide, a derivative of 4-Methylbenzoyl cyanide, in the synthesis of naphthols, isoquinolones, and isocoumarins. This demonstrates the compound's utility in organic chemistry and pharmaceutical synthesis (Connors, Tran, & Durst, 1996).
Photocatalytic Properties : A study by Cui, An, Van Hecke, and Cui (2016) explored the use of cyanide coordination polymers in photocatalytic applications. This research suggests potential environmental applications, particularly in degradation of pollutants (Cui, An, Van Hecke, & Cui, 2016).
Neurological Studies : Research by Arden, Sinor, Potthoff, and Aizenman (1998) investigated the interaction of cyanide with N-methyl-D-aspartate receptors in neurons, highlighting a potential area of study in neurochemistry and toxicology (Arden, Sinor, Potthoff, & Aizenman, 1998).
Ultrasound Effects in Organic Reactions : A study by Yim, Park, and Han (1999) explored the effects of ultrasound on the formation of alpha-benzoylbenzyl cyanide from benzyl cyanide. This research contributes to the understanding of how physical processes like ultrasound can influence chemical reactions (Yim, Park, & Han, 1999).
Environmental Applications : Dash, Balomajumder, and Kumar (2009) studied the removal of cyanide from water and wastewater using granular activated carbon. This research is relevant to environmental engineering and pollution control (Dash, Balomajumder, & Kumar, 2009).
Safety And Hazards
properties
IUPAC Name |
4-methylbenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHRFRDHPAPENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348886 | |
Record name | 4-methylbenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoyl cyanide | |
CAS RN |
14271-73-9 | |
Record name | 4-methylbenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXO-P-TOLYL-ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.